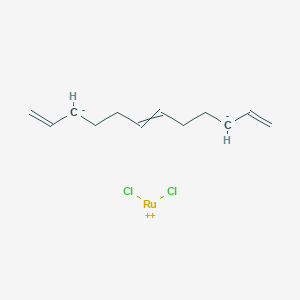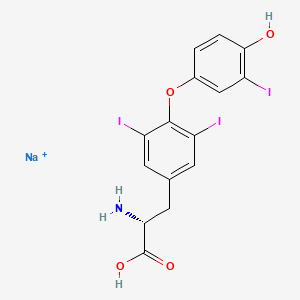
Sodium (+)-triiodothyronine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:
Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.
Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).
Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:
Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.
Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (+)-triiodothyronine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.
Major Products Formed
Deiodinated Metabolites: Products formed from oxidation reactions.
Precursor Forms: Products formed from reduction reactions.
Iodinated Compounds: Products formed from substitution reactions.
Aplicaciones Científicas De Investigación
Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:
Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.
Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.
Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.
Comparación Con Compuestos Similares
Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:
Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.
Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.
Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.
Uniqueness
This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.
Propiedades
Fórmula molecular |
C15H12I3NNaO4+ |
|---|---|
Peso molecular |
673.96 g/mol |
Nombre IUPAC |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1 |
Clave InChI |
SBXXSUDPJJJJLC-UTONKHPSSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


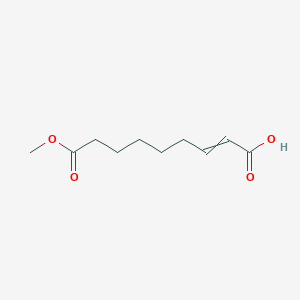
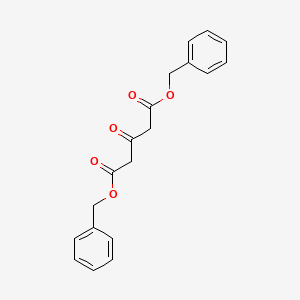
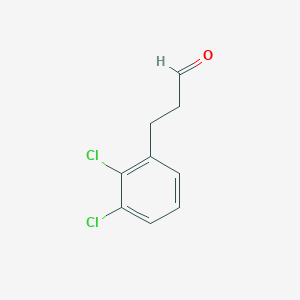

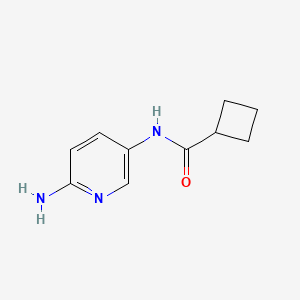

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)


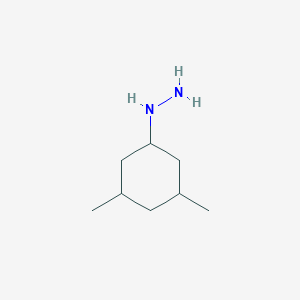
![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
